1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene
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Overview
Description
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene is an organic compound with the molecular formula C9H15BrO2. It is a derivative of cyclohexene, where a bromine atom and a dimethoxymethyl group are attached to the cyclohexene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which selectively brominates the allylic position of cyclohexene . The subsequent introduction of the dimethoxymethyl group can be achieved through a reaction with formaldehyde dimethyl acetal under acidic conditions .
Industrial Production Methods
While specific industrial production methods for 1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form cyclohexadienes.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Formation of alcohols or ethers.
Elimination: Formation of cyclohexadienes.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development due to its reactivity and ability to form various derivatives.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The dimethoxymethyl group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(bromomethyl)cyclohexene: Similar structure but with two bromine atoms.
1-Bromo-2-(methoxymethyl)cyclohexene: Similar structure but with one methoxy group.
Uniqueness
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene is unique due to the presence of both a bromine atom and a dimethoxymethyl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
138690-67-2 |
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Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
1-bromo-2-(dimethoxymethyl)cyclohexene |
InChI |
InChI=1S/C9H15BrO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h9H,3-6H2,1-2H3 |
InChI Key |
JINGOBJRFNFEOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(CCCC1)Br)OC |
Origin of Product |
United States |
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